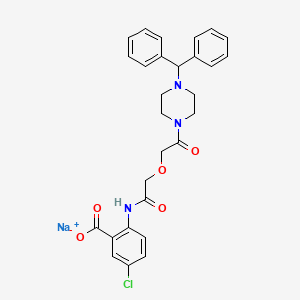
TPI-1917-49
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TPI-1917-49 is a promising amyloid reducing agent that acts by lowering the levels of Aβ.
Scientific Research Applications
Topographic Position Index Applications : A study by Reu et al. (2013) discusses the use of the Topographic Position Index (TPI) for measuring topographic slope positions and automating landform classifications in geoarchaeological research in northwestern Belgium. The study highlights the limitations of TPI in heterogeneous landscapes and explores an alternative method (DEV) for more accurate geomorphological assessment (Reu et al., 2013).
Terahertz Pulse Imaging (TPI) in Skin Cancer Research : Woodward et al. (2002) demonstrated the application of terahertz pulse imaging (TPI) in reflection geometry for studying skin tissue and skin cancers, both in vitro and in vivo. The study highlights TPI's sensitivity to hydration levels in skin and its potential in pre-operatively determining the lateral spread of skin cancer (Woodward et al., 2002).
Terahertz Pulsed Imaging for Pharmaceutical Film Coating Analysis : A review by Alves-Lima et al. (2020) discusses the use of Terahertz Pulsed Imaging (TPI) in the pharmaceutical industry for non-destructive quantification of film coatings on pharmaceutical dosage forms (Alves-Lima et al., 2020).
Tissue Pulsatility Imaging (TPI) for Cerebral Vasoreactivity : Kucewicz et al. (2008) explored Tissue Pulsatility Imaging (TPI) as an ultrasonic technique to measure tissue displacement or strain due to blood flow. Their study assessed cerebral vasoreactivity using TPI during hyperventilation (Kucewicz et al., 2008).
Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) Assisted 1H-NMR Methodology for Trichosanthis Pericarpium Injection (TPI) : Yang et al. (2022) developed a method for the comprehensive analysis of components in Trichosanthis Pericarpium Injection (TPI) using MCR-ALS assisted proton nuclear magnetic resonance (1H-NMR). This method identified and quantified 33 components in TPI (Yang et al., 2022).
properties
CAS RN |
1250849-11-6 |
|---|---|
Molecular Formula |
C29H26N6O3S2 |
Molecular Weight |
570.68 |
IUPAC Name |
3-[[4-(3-Hydroxyphenyl)-2-thiazolyl]amino]-4-[4-[4-(3-hydroxyphenyl)-2-thiazolyl]-1-piperazinyl]-benzamide |
InChI |
InChI=1S/C29H26N6O3S2/c30-27(38)20-7-8-26(23(15-20)31-28-32-24(16-39-28)18-3-1-5-21(36)13-18)34-9-11-35(12-10-34)29-33-25(17-40-29)19-4-2-6-22(37)14-19/h1-8,13-17,36-37H,9-12H2,(H2,30,38)(H,31,32) |
InChI Key |
CZZOAECTXWFUKT-UHFFFAOYSA-N |
SMILES |
O=C(N)C1=CC=C(N2CCN(C3=NC(C4=CC=CC(O)=C4)=CS3)CC2)C(NC5=NC(C6=CC=CC(O)=C6)=CS5)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
TPI-1917-49; TPI 1917 49; TPI191749; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



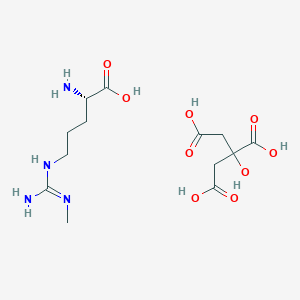

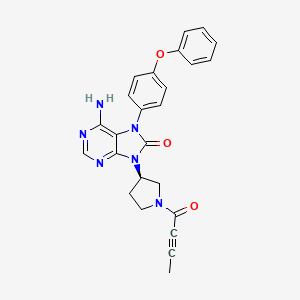
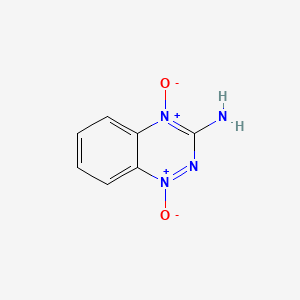

![N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide](/img/structure/B611387.png)
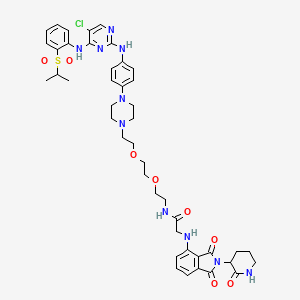

![4-Methyl-3-[[6-(methylamino)-4-pyrimidinyl]oxy]-N-[3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B611391.png)

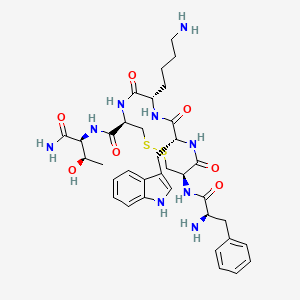
![1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide](/img/structure/B611399.png)
